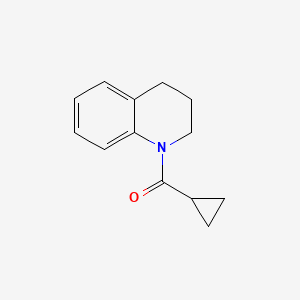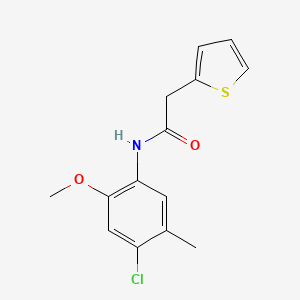
N'-(4,6-dimethyl-2-pyrimidinyl)-N,N-diethylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(4,6-dimethyl-2-pyrimidinyl)-N,N-diethylguanidine, commonly known as DMPD, is a potent antioxidant that has been widely studied for its potential applications in various fields. DMPD is a synthetic compound that belongs to the guanidine family of organic compounds and has a molecular formula of C12H20N4.
作用机制
DMPD exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS) in the body. It also inhibits lipid peroxidation, which is a process that leads to the production of harmful compounds that can damage cells and tissues. DMPD has been shown to be effective in protecting cells and tissues from oxidative stress and inflammation, which are common contributors to the development of various diseases.
Biochemical and Physiological Effects:
DMPD has been shown to have a variety of biochemical and physiological effects, including the modulation of gene expression, the inhibition of inflammatory cytokines, and the reduction of oxidative stress. DMPD has also been shown to improve mitochondrial function and reduce apoptosis, which are processes that play a role in the development of various diseases.
实验室实验的优点和局限性
DMPD has several advantages for use in lab experiments, including its high purity and stability, its potent antioxidant activity, and its ability to protect cells and tissues from oxidative stress and inflammation. However, there are also some limitations to using DMPD in lab experiments, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of DMPD, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of its potential applications in the treatment of various diseases, and the exploration of its potential as a food preservative and skincare ingredient. Further research is also needed to better understand the mechanism of action of DMPD and its potential side effects and toxicity at high concentrations.
合成方法
DMPD can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-chloropyrimidine with diethylguanidine in the presence of a base such as triethylamine. The reaction yields DMPD in high purity and yield. Other synthesis methods include the reaction of 4,6-dimethylpyrimidine with guanidine and the reaction of 2-amino-4,6-dimethylpyrimidine with diethylamine.
科学研究应用
DMPD has been widely studied for its potential applications in various fields, including medicine, food preservation, and cosmetics. In medicine, DMPD has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In food preservation, DMPD has been shown to be effective in preventing lipid oxidation and extending the shelf life of food products. In cosmetics, DMPD has been shown to have anti-aging properties, making it a potential candidate for the development of anti-aging skincare products.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1,1-diethylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-5-16(6-2)10(12)15-11-13-8(3)7-9(4)14-11/h7H,5-6H2,1-4H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFBFJGNYALTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NC1=NC(=CC(=N1)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/C1=NC(=CC(=N1)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Dimethylpyrimidin-2-yl)-1,1-diethylguanidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)



![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)](/img/structure/B5707328.png)

![N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)

![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)
![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)
![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)